Cas no 2138178-96-6 (5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride structure
2138178-96-6 structure
商品名:5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride
CAS番号:2138178-96-6
MF:C10H7BrClNO3S
メガワット:336.58947968483
CID:6232056
PubChem ID:165868739

5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride
    • 2138178-96-6
    • [5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride
    • EN300-1117331
    • インチ: 1S/C10H7BrClNO3S/c11-8-3-1-7(2-4-8)10-5-9(13-16-10)6-17(12,14)15/h1-5H,6H2
    • InChIKey: WJDDJNBZZIAEOU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1=CC(CS(=O)(=O)Cl)=NO1

計算された属性

  • せいみつぶんしりょう: 334.90185g/mol
  • どういたいしつりょう: 334.90185g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1117331-0.5g
[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138178-96-6 95%
0.5g
$781.0 2023-10-27
Enamine
EN300-1117331-0.1g
[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138178-96-6 95%
0.1g
$715.0 2023-10-27
Enamine
EN300-1117331-1g
[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138178-96-6 95%
1g
$813.0 2023-10-27
Enamine
EN300-1117331-5g
[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138178-96-6 95%
5g
$2360.0 2023-10-27
Enamine
EN300-1117331-10.0g
[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138178-96-6
10g
$3500.0 2023-05-26
Enamine
EN300-1117331-0.05g
[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138178-96-6 95%
0.05g
$683.0 2023-10-27
Enamine
EN300-1117331-10g
[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138178-96-6 95%
10g
$3500.0 2023-10-27
Enamine
EN300-1117331-0.25g
[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138178-96-6 95%
0.25g
$748.0 2023-10-27
Enamine
EN300-1117331-1.0g
[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138178-96-6
1g
$813.0 2023-05-26
Enamine
EN300-1117331-5.0g
[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanesulfonyl chloride
2138178-96-6
5g
$2360.0 2023-05-26

5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride 関連文献

5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chlorideに関する追加情報

Comprehensive Overview of 5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride (CAS No. 2138178-96-6)

In the realm of organic chemistry and pharmaceutical research, 5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride (CAS No. 2138178-96-6) has emerged as a compound of significant interest. This sulfonyl chloride derivative, characterized by its 1,2-oxazole core and 4-bromophenyl substituent, is widely utilized in synthetic chemistry for the construction of complex molecular architectures. Its unique structural features make it a valuable intermediate in the development of bioactive molecules, particularly in drug discovery and material science applications.

The compound's methanesulfonyl chloride group is a reactive handle that facilitates nucleophilic substitution reactions, enabling the introduction of sulfonamide or sulfonate functionalities. This property aligns with current trends in click chemistry and high-throughput screening, where researchers seek modular building blocks for rapid compound diversification. Recent publications highlight its utility in creating kinase inhibitors and GPCR-targeting ligands, addressing the growing demand for precision therapeutics in oncology and neurology.

From a synthetic perspective, the bromophenyl moiety offers versatile cross-coupling opportunities through Buchwald-Hartwig amination or Suzuki-Miyaura reactions – techniques frequently searched by medicinal chemists in AI-driven retrosynthesis platforms. The electron-withdrawing nature of the sulfonyl chloride group enhances the reactivity of adjacent positions, making this compound particularly useful for constructing heterocyclic scaffolds that dominate modern drug candidate pipelines.

Analytical characterization of CAS 2138178-96-6 typically involves advanced techniques such as LC-MS purity analysis and multinuclear NMR spectroscopy, reflecting the pharmaceutical industry's emphasis on rigorous quality control. Stability studies suggest optimal storage under inert conditions at low temperatures, a consideration increasingly important for global chemical supply chains facing logistical challenges.

The compound's role in proteolysis targeting chimera (PROTAC) development has gained attention, as evidenced by rising search volumes for E3 ligase ligands and protein degraders. Its structural features potentially enable conjugation to warheads and E3-recruiting moieties, positioning it as a valuable tool in this groundbreaking therapeutic modality that dominates current drug discovery forums.

Environmental and handling considerations for 5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride follow standard laboratory safety protocols, with particular attention to moisture-sensitive functional groups. This aligns with the chemical industry's growing focus on green chemistry metrics and process safety – topics frequently appearing in ACS journal searches and conference proceedings.

Market analysis indicates steady demand for this intermediate, particularly from contract research organizations (CROs) specializing in fragment-based drug design. The compound's oxazole ring system contributes to desirable pharmacokinetic properties, explaining its prevalence in preclinical candidate optimization – a hot topic in medicinal chemistry webinars and patent literature.

Recent computational studies utilizing AI-powered molecular property prediction tools have highlighted the compound's potential as a privileged structure in drug design. This connects to trending searches about machine learning in chemistry and virtual screening protocols, demonstrating how traditional synthetic intermediates gain new relevance through technological advancements.

The synthesis of CAS 2138178-96-6 typically proceeds through sequential functionalization of the oxazole core, with the bromine atom serving as a strategic point for further derivatization. This synthetic flexibility makes it valuable for combinatorial chemistry approaches that remain central to lead compound identification strategies in academic and industrial settings.

As the pharmaceutical industry increasingly focuses on targeted protein degradation and covalent inhibitors, the unique reactivity profile of 5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride ensures its continued relevance. Its applications span from bioconjugation chemistry to materials science, reflecting the interdisciplinary nature of modern chemical research that dominates scientific search engine queries and grant proposals.

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